molecular formula C16H12O3S B12426694 (2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid

(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid

Cat. No.: B12426694
M. Wt: 284.3 g/mol
InChI Key: XIKRQPKFOKKGGW-LCYFTJDESA-N
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Description

The compound "(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid" is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur (thia) and oxygen (methoxy) substituents.

Properties

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

IUPAC Name

(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid

InChI

InChI=1S/C16H12O3S/c1-19-14-8-10-4-2-3-5-11(10)13(9-15(17)18)12-6-7-20-16(12)14/h2-9H,1H3,(H,17,18)/b13-9-

InChI Key

XIKRQPKFOKKGGW-LCYFTJDESA-N

Isomeric SMILES

COC1=CC2=CC=CC=C2/C(=C/C(=O)O)/C3=C1SC=C3

Canonical SMILES

COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the methoxy group through methylation reactions. The final step often involves the formation of the acetic acid moiety through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the reaction and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The tricyclo[8.4.0.03,7]tetradecahexaene system incorporates a sulfur atom (6-thia) and a methoxy group (8-methoxy), creating a rigid, planar structure with extended conjugation.
  • 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one () : This tetracyclic analog shares sulfur atoms and a fused ring system but lacks the methoxy group and acetic acid substituent. Its additional nitrogen (aza) atom may enhance polarity compared to the target compound .
  • 10-Methylacridinium-9-yl Derivatives (): Acridine-based compounds with imino or hydrazone groups exhibit planar aromatic systems but differ in lacking sulfur and acetic acid moieties, which could reduce their solubility in aqueous environments .

Substituent Effects

  • Methoxy Group : The 8-methoxy substituent in the target compound is structurally analogous to 7-methoxy-1,2,3,4-tetrahydroacridine derivatives (e.g., ’s 2e, mp 206–208°C), where methoxy groups enhance electron-donating properties and influence melting points .

Key Reactions

  • Target Compound Synthesis : While explicit details are absent, analogous heterocycles (e.g., ) are synthesized via condensation reactions under acidic reflux conditions, suggesting similar pathways for the target molecule .
  • Coumarin-Acetic Acid Derivatives (): Synthesized by refluxing hydrazides with aromatic aldehydes in ethanol/acetic acid. This method contrasts with the target compound’s likely need for cyclization steps to form the tricyclic core .
  • Spiro and Acridine Systems () : Utilize rhodanine or acridinium precursors with β-alanine or hydrazine catalysts, highlighting the role of nitrogen and sulfur in stabilizing intermediates .

Challenges

The tricyclic system’s strained geometry and sulfur incorporation may require specialized catalysts or high-temperature conditions, as seen in spiro compound synthesis () .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Key Features Melting Point (°C) Solubility Trends Reference
Target Compound Tricyclic, thia, methoxy, acetic acid Not reported Likely polar, amphiphilic -
7-Methoxy-1,2,3,4-tetrahydroacridine (2e, ) Methoxy, tetrahydroacridine 206–208 Moderate in polar solvents
3,7-Dithia-5-azatetracyclo[...]tetradecen-4(8)-one () Tetracyclic, dithia, aza Not reported Enhanced aqueous solubility
(7-Hydrazinocarbonylmethoxy-2-oxo-2H-coumarin-4-yl)-acetic acid () Coumarin, acetic acid hydrazide 160–165 (decomp.) High in DMSO

Critical Observations

  • Melting Points : Methoxy-substituted compounds (e.g., ’s 2e) exhibit higher melting points due to hydrogen bonding, a trend expected for the target compound .
  • Solubility : The acetic acid group in the target compound may improve water solubility compared to purely aromatic acridines () but reduce it relative to hydrazide derivatives () .

Biological Activity

The compound (2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a thiatricyclo framework and a methoxy group which may influence its biological interactions. The presence of multiple double bonds and a unique cyclic structure suggests potential reactivity that could be exploited in drug development.

Table 1: Structural Characteristics

PropertyDetails
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.40 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Anticancer Properties

Research indicates that compounds with similar structural motifs may exhibit significant anticancer properties by targeting microtubule dynamics. For instance, studies on related compounds have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

The proposed mechanism involves binding to the colchicine site on tubulin, disrupting the normal polymerization process essential for mitosis. This is particularly relevant for cancer therapies aimed at overcoming multidrug resistance (MDR) associated with common chemotherapeutics.

In Vitro Studies

In vitro studies conducted on structurally similar compounds have shown effective growth inhibition against cancer cell lines such as PC-3 (prostate cancer) and A375 (melanoma). For example:

  • SMART Compounds : These compounds exhibited IC50 values in the nanomolar range against resistant cell lines, indicating their potential as effective alternatives to conventional therapies .

In Vivo Studies

In vivo efficacy has been demonstrated in xenograft models where treatment with analogous compounds resulted in significant tumor size reduction without notable toxicity. Such findings support further investigation into the safety profile and therapeutic index of this compound.

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